Piperazin-2,6-dion

Übersicht

Beschreibung

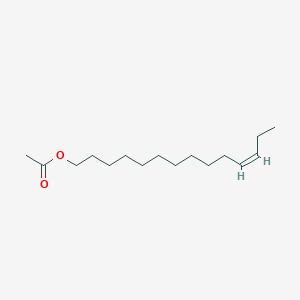

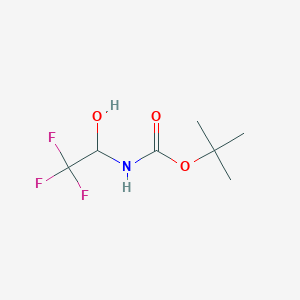

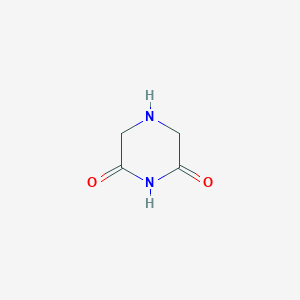

Piperazine-2,6-dione is an organic compound with the molecular formula C4H6N2O2. It is a derivative of piperazine, characterized by the presence of two ketone groups at the 2 and 6 positions of the piperazine ring. This compound is known for its white crystalline appearance and is soluble in water and some organic solvents. Piperazine-2,6-dione is utilized as an intermediate in organic synthesis and has various applications in medicinal chemistry and industrial processes .

Wissenschaftliche Forschungsanwendungen

Piperazine-2,6-dione has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents.

Biological Research: The compound is studied for its potential biological activities, such as anticancer, antiviral, and antibacterial properties.

Industrial Applications: Piperazine-2,6-dione is used in the production of dyes and other industrial chemicals.

Wirkmechanismus

Target of Action

Piperazine-2,6-dione is a key component in the synthesis of dexrazoxane , a drug used to prevent anthracycline-induced cardiotoxicity . Dexrazoxane has two main targets: iron ions and the enzyme topoisomerase II . The iron ions are involved in the generation of oxidative stress, while topoisomerase II regulates the topology of DNA .

Mode of Action

Piperazine-2,6-dione, as part of dexrazoxane, interacts with its targets in two main ways. First, it chelates iron ions, preventing them from participating in reactions that generate oxidative stress . Second, it interacts with topoisomerase II, an enzyme that manages DNA tangles and supercoils . This interaction is thought to disrupt the enzyme’s normal function, thereby protecting cells from damage .

Biochemical Pathways

The biochemical pathways affected by piperazine-2,6-dione, through dexrazoxane, are those involved in oxidative stress and DNA topology regulation . By chelating iron ions, dexrazoxane prevents the Fenton reaction, which generates harmful reactive oxygen species . By interacting with topoisomerase II, it disrupts the normal functioning of this enzyme, which could otherwise lead to DNA damage .

Pharmacokinetics

Dexrazoxane is known to have good bioavailability and is metabolized in the liver

Result of Action

The primary result of piperazine-2,6-dione’s action, through dexrazoxane, is the prevention of anthracycline-induced cardiotoxicity . This is achieved by reducing oxidative stress and preventing DNA damage . As a result, dexrazoxane can protect the heart from the chronic type of cardiotoxicity that can occur with anthracycline treatment .

Action Environment

The action of piperazine-2,6-dione, as part of dexrazoxane, can be influenced by various environmental factors. For example, the presence of iron ions is necessary for its antioxidant action . Additionally, the activity of topoisomerase II, which can be affected by various cellular and environmental factors, is crucial for its DNA-protective action

Biochemische Analyse

Cellular Effects

Piperazine-2,6-dione has been found to exhibit anticancer activity against various human cancer cell lines . It is believed to induce apoptosis and suppress the proliferation of cancer cells

Molecular Mechanism

It is suggested that it may act as a reversible inhibitor of acetylcholinesterase , an enzyme involved in the transmission of nervous signals This could potentially disturb the motility of certain cells or organisms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Piperazine-2,6-dione can be synthesized through several methods. One common approach involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This method yields piperazine-2,6-dione derivatives in high yields . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods: In industrial settings, piperazine-2,6-dione is often produced through the reaction of iminodiacetic acid with amines, followed by purification through crystallization. The use of microwave irradiation in these reactions enhances the efficiency and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Piperazine-2,6-dione undergoes various chemical reactions, including:

Condensation Reactions: It reacts with carboxylic acids to form amides and other derivatives.

Substitution Reactions: The compound can undergo substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions:

Microwave Irradiation: Used to enhance reaction rates and yields in condensation reactions.

Sulfonium Salts: Utilized in the cyclization of diamine derivatives.

Major Products Formed:

Amides: Formed through condensation reactions with carboxylic acids.

Substituted Piperazines: Formed through substitution reactions with halogenated compounds.

Vergleich Mit ähnlichen Verbindungen

Piperazine-2,6-dione is unique compared to other piperazine derivatives due to its specific structural features and biological activities. Similar compounds include:

Piperazine: A simpler derivative used as an anthelmintic agent.

Diketopiperazines: A class of compounds with similar structural features but different biological activities, such as anticancer and antiviral properties.

Piperazine-2,6-dione stands out due to its specific applications in medicinal chemistry and its unique mechanism of action involving GABA receptor agonism .

Eigenschaften

IUPAC Name |

piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-5-2-4(8)6-3/h5H,1-2H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJAWBVQRMVFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320623 | |

| Record name | piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-22-5 | |

| Record name | 4774-22-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)